Scientific Field: Chemistry, specifically Organic Synthesis.
Summary of the Application: Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Summary of the Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants.
Results or Outcomes: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects.
Scientific Field: Chemistry, specifically Organic Synthesis
Summary of the Application: 2-Nitro-4-(trifluoromethyl)phenol has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester
Summary of the Application: 2-Nitro-4-(trifluoromethyl)phenol is the major product of solution phase photodecomposition of fluorodifen Fluorodifen is a type of herbicide used in the control of broadleaf weeds
Scientific Field: Pharmaceutical Chemistry.
Summary of the Application: Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders.
Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores.
Summary of the Application: Pyroxsulam is a type of herbicide used in the control of broadleaf weeds.
2-Nitro-4,6-bis(trifluoromethyl)phenol is a chemical compound with the molecular formula and a molecular weight of approximately 239.10 g/mol. This compound features two trifluoromethyl groups at the 4 and 6 positions of the phenolic ring, alongside a nitro group at the 2 position. The presence of multiple trifluoromethyl groups significantly enhances its lipophilicity and stability, making it an interesting candidate for various applications in chemistry and biology.
Reactions often utilize reagents such as sodium nitrate and sulfuric acid for nitration, while reducing agents like lithium aluminum hydride may be used for reduction processes .
2-Nitro-4,6-bis(trifluoromethyl)phenol exhibits notable biological activity. It has been studied for its potential as an herbicide and fungicide due to its ability to inhibit specific biochemical pathways in plants. Additionally, some studies suggest that compounds with similar structures may possess antibacterial properties, although specific data on this compound's antimicrobial efficacy remains limited .
Several methods have been reported for synthesizing 2-nitro-4,6-bis(trifluoromethyl)phenol:
The compound is primarily used in:
Interaction studies have highlighted the compound's efficacy in inhibiting various biological systems. For example, it has been shown to affect photosynthetic processes by inhibiting electron transport chains in chloroplasts. Such interactions are crucial for understanding its potential environmental impacts and effectiveness as an agrochemical .
Several compounds share structural similarities with 2-nitro-4,6-bis(trifluoromethyl)phenol, each exhibiting unique properties:
Compound Name | CAS Number | Structural Features | Similarity Index |
---|---|---|---|
2-Nitro-5-(trifluoromethyl)phenol | 402-17-5 | Nitro group at position 2; trifluoromethyl at position 5 | 0.97 |
2-Nitro-6-(trifluoromethyl)phenol | 1548-62-5 | Nitro group at position 2; trifluoromethyl at position 6 | 0.96 |
4-Nitro-2-(trifluoromethyl)benzenol | 1548-61-4 | Nitro group at position 4; trifluoromethyl at position 2 | 0.89 |
3-Nitro-4-(trifluoromethyl)phenol | 25889-36-5 | Nitro group at position 3; trifluoromethyl at position 4 | 0.89 |
These compounds differ mainly in the positioning of functional groups on the phenolic ring, affecting their biological activity and chemical reactivity.